molecular formula C17H15ClO4 B12280341 methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

Cat. No.: B12280341
M. Wt: 318.7 g/mol
InChI Key: ITPIJLWAJXIQBG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate typically involves multiple steps, including esterification and nucleophilic substitution reactions. One common method involves the reaction of 4-chlorophenol with acetyl chloride to form 3-acetyl-4-chlorophenol. This intermediate is then reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The chlorophenoxy moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chlorophenoxy)methyl]benzoate
  • Methyl 4-[(3-acetylphenoxy)methyl]benzoate
  • Methyl 4-[(4-chlorophenoxy)methyl]benzoate

Uniqueness

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is unique due to the presence of both an acetyl group and a chlorophenoxy moiety, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

InChI

InChI=1S/C17H15ClO4/c1-11(19)15-9-14(7-8-16(15)18)22-10-12-3-5-13(6-4-12)17(20)21-2/h3-9H,10H2,1-2H3

InChI Key

ITPIJLWAJXIQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

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